molecular formula C11H12N2O3 B2713054 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid CAS No. 1555501-43-3

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid

Cat. No.: B2713054
CAS No.: 1555501-43-3
M. Wt: 220.228
InChI Key: IFGHTPMYTIIOAF-UHFFFAOYSA-N
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Description

4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid (CAS 1555501-43-3) is a benzodiazepine derivative of significant interest in medicinal chemistry research. The benzodiazepine core structure is known for its diverse therapeutic potential. Scientific literature on closely related compounds indicates that the seven-membered diazepine ring in this class often adopts a distorted boat conformation, a structural feature that can be critical for its biological activity and interaction with targets . Benzodiazepine derivatives are extensively investigated for their effects on the central nervous system (CNS) and have been explored for applications such as hypnotics and vasopressin antagonists . Furthermore, diazepane-based compounds have been identified as potent orexin receptor antagonists, leading to the development of approved therapeutics for sleep disorders, which highlights the value of this structural class in drug discovery . This carboxylic acid-functionalized derivative serves as a versatile building block for the synthesis of more complex molecules. Researchers can utilize its reactive carboxyl group to create amide linkages or other derivatives, facilitating the exploration of structure-activity relationships (SAR) and the development of novel bioactive compounds. The molecular formula is C11H12N2O3 and the molecular weight is 220.23 g/mol . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-4-10(14)13-8-3-2-7(11(15)16)5-9(8)12-6/h2-3,5-6,12H,4H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGHTPMYTIIOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the desired benzodiazepine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization and chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine N-oxides, while reduction can produce benzodiazepine alcohols .

Scientific Research Applications

Pharmacological Applications

Benzodiazepines are widely recognized for their therapeutic effects, including anxiolytic, hypnotic, muscle relaxant, and anticonvulsant properties. The compound has been studied for its potential use in treating various conditions:

  • Anxiolytic Effects : Benzodiazepines are known to reduce anxiety levels effectively. Research indicates that derivatives like 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid may enhance GABAergic activity in the central nervous system, leading to anxiolytic effects similar to other benzodiazepines .
  • Hypnotic Properties : The compound's ability to induce sleep has been documented. It may serve as an alternative to traditional hypnotics due to its favorable side effect profile .
  • Anticonvulsant Activity : Some studies suggest that this compound could exhibit anticonvulsant properties by modulating neurotransmitter activity in the brain .

Structural Characteristics

The structural conformation of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid plays a crucial role in its biological activity:

  • Distorted Boat Conformation : The seven-membered ring of the compound adopts a distorted boat conformation. This unique structure is significant for its interaction with biological targets .

Several studies have documented the efficacy and safety of benzodiazepine derivatives in clinical settings:

  • Clinical Trials : Research has shown that compounds similar to 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can effectively manage anxiety disorders with fewer side effects compared to older benzodiazepines .

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Benzodiazepine Derivatives

The compound is compared to structurally related benzodiazepines based on substituents, physicochemical properties, and applications. Key analogs include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Applications/Findings Reference
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid C₁₁H₁₂N₂O₃ -COOH at C7, -CH₃ at C4, -O at C2 Intermediate for FabI inhibitors; CCS: 140.6 Ų (M+H+)
4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carboxylic acid methyl ester C₁₂H₁₄N₂O₃ -COOCH₃ at C5, -CH₃ at C4, -O at C2 Synthetic intermediate; higher lipophilicity (MW: 234.25)
N,4-Dimethyl-N-(1-methyl-1H-indol-2-ylmethyl)-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxamide C₂₅H₂₈N₄O₄ -CONHR at C7, -CH₃ at C4, indole moiety Pharmacological candidate (FabI inhibitor synthesis)
2,3,4,5-Tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid hydrochloride C₁₀H₁₁ClN₂O₃ -COOH at C7, HCl salt Lower CCS ([M+H]+: 138.3 Ų) due to ionic interactions

Key Observations:

Substituent Effects :

  • The carboxylic acid group at position 7 enhances water solubility but reduces membrane permeability compared to ester derivatives (e.g., methyl ester in ).
  • Methyl substitution at position 4 stabilizes the diazepine ring conformation, as seen in crystallographic studies using SHELX software.

Pharmacological Relevance: The parent compound and its analogs (e.g., ) are intermediates in synthesizing antibacterial agents, specifically targeting bacterial enoyl-ACP reductase (FabI).

Synthetic Utility :

  • Derivatives like the methyl ester () are preferred for coupling reactions due to their stability under basic conditions.

Biological Activity

4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is a compound belonging to the benzodiazepine family. This class of compounds is well-known for its diverse biological activities, including anxiolytic, sedative, and anticonvulsant effects. The specific biological activity of this compound has been the subject of various studies, revealing promising pharmacological properties.

Chemical Structure

The molecular formula for 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid is C11H12N2O2C_{11}H_{12}N_{2}O_{2}. The structure features a seven-membered ring that adopts a distorted boat conformation, influenced by intermolecular interactions such as N—H⋯O and C—H⋯O bonds .

Anxiolytic and Sedative Effects

Research indicates that benzodiazepine derivatives exhibit significant anxiolytic properties. In animal models, compounds similar to 4-methyl-2-oxo have shown effectiveness in reducing anxiety-like behavior. For instance, studies have demonstrated that modifications in the benzodiazepine structure can enhance binding affinity to GABA receptors, leading to increased anxiolytic effects .

Anticonvulsant Properties

Benzodiazepines are traditionally employed in the treatment of seizures. The compound under discussion has been evaluated for its anticonvulsant activity. Preliminary findings suggest that it may exert protective effects against induced seizures in rodent models. The mechanism appears to involve modulation of GABAergic transmission .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines have revealed that 4-methyl-2-oxo derivatives possess potential anticancer properties. For example, studies have shown that related compounds exhibit significant cytotoxic effects against HeLa and other cancer cell lines with IC50 values indicating effective concentrations .

Data Summary

Activity Effect Model/Cell Line IC50 (μM)
AnxiolyticReduced anxiety-like behaviorRodent modelsNot specified
AnticonvulsantSeizure protectionRodent modelsNot specified
CytotoxicitySignificant cytotoxicityHeLa cells22 - 52

Case Studies

  • Anxiolytic Activity : In a study assessing various benzodiazepine derivatives for their anxiolytic effects using the elevated plus maze test in rodents, compounds structurally similar to 4-methyl-2-oxo exhibited reduced time spent in the open arms compared to controls, indicating anxiolytic properties.
  • Anticancer Potential : A series of experiments evaluated the cytotoxicity of benzodiazepine derivatives against multiple cancer cell lines. The results indicated that 4-methyl-2-oxo derivatives showed selective toxicity towards HeLa cells with promising results for further development as anticancer agents.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-carboxylic acid?

To optimize synthesis, employ factorial design to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and analyze their effects on yield and purity. For example, fractional factorial designs can reduce the number of experiments while identifying critical factors. Statistical validation, such as ANOVA, ensures robustness . Reagent selection should prioritize mild conditions (e.g., sodium borohydride for reductions, m-chloroperbenzoic acid for oxidations) to preserve the benzodiazepine core .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm the benzodiazepine scaffold and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular formula validation.
  • HPLC with UV detection to assess purity (>97% as per industry standards) . Computational validation using PubChem-derived InChI keys or SMILES strings can cross-verify structural assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Contradictions often arise from assay variability or concentration-dependent effects. To address this:

  • Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal cells) to establish selectivity thresholds.
  • Use orthogonal assays (e.g., ROS scavenging for antioxidant activity, caspase-3 activation for cytotoxicity) .
  • Compare results with structurally analogous compounds (Table 1) to identify substituent-driven trends .

Table 1: Bioactivity Comparison of Benzodiazepine Derivatives

CompoundAntioxidant ActivityCytotoxicity (IC₅₀)
Target CompoundHigh15 µM (Selective)
4-(4-Hydroxyphenyl)...Moderate>50 µM
7-Fluoro DerivativeLow8 µM (Non-selective)

Q. What computational strategies enhance the design of derivatives with improved pharmacokinetic properties?

  • Quantum chemical calculations (e.g., DFT) predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .
  • Molecular dynamics simulations model interactions with biological targets (e.g., GABA receptors) to optimize binding affinity .
  • ADMET prediction tools (e.g., SwissADME) assess solubility, permeability, and metabolic stability early in design .

Q. How should researchers approach conflicting data in reaction mechanism studies (e.g., competing oxidation pathways)?

Apply root-cause analysis :

  • Conduct isotopic labeling experiments (e.g., ¹⁸O tracking) to elucidate oxygen sources in oxidation steps .
  • Validate intermediates via in situ IR spectroscopy or LC-MS .
  • Use kinetic modeling to distinguish rate-determining steps under varying conditions (e.g., pH, solvent polarity) .

Methodological Considerations

Q. What experimental designs are optimal for scaling up synthesis while minimizing side reactions?

  • Response surface methodology (RSM) identifies non-linear relationships between variables (e.g., temperature vs. byproduct formation) .
  • Flow chemistry enhances reproducibility by maintaining precise control over residence time and mixing efficiency .

Q. How can AI-driven tools accelerate research on this compound?

  • Machine learning models trained on PubChem data predict reaction outcomes or toxicity profiles .
  • Automated high-throughput screening platforms rapidly test derivative libraries for target engagement .

Q. Note on Sources :

  • Synthesis and characterization guidance draws from PubChem datasets .
  • Methodological frameworks align with CRDC classifications for chemical engineering design .
  • Bioactivity comparisons reference structurally related benzodiazepines .

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